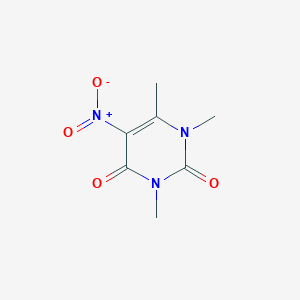
1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione
描述
1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione is a heterocyclic organic compound with a pyrimidine ring structure It is characterized by the presence of three methyl groups at positions 1, 3, and 6, and a nitro group at position 5
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione typically involves the nitration of 1,3,6-trimethyluracil. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Starting Material: 1,3,6-Trimethyluracil
Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
Conditions: The reaction mixture is cooled to 0-5°C to control the exothermic nature of the nitration process.
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure better control over reaction conditions and to enhance yield and purity. The use of automated systems for temperature and reagent control is common in large-scale production.
化学反应分析
Types of Reactions
1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide).
Major Products Formed
Reduction: 1,3,6-Trimethyl-5-aminopyrimidine-2,4(1h,3h)-dione
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting nucleic acid synthesis and function.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and interaction with biological macromolecules.
作用机制
The mechanism of action of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes involved in nucleic acid synthesis or by interacting with DNA or RNA. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets.
相似化合物的比较
Similar Compounds
1,3,6-Trimethyluracil: Lacks the nitro group and is less reactive in certain chemical reactions.
5-Nitro-2,4-dioxo-1,3,6-trimethylpyrimidine: Similar structure but with different substitution patterns.
Uniqueness
1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione is unique due to the presence of both methyl and nitro groups, which confer distinct chemical reactivity and biological activity
属性
IUPAC Name |
1,3,6-trimethyl-5-nitropyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-4-5(10(13)14)6(11)9(3)7(12)8(4)2/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTDULKDQDIIKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55326-07-3 | |
| Record name | 5-NITRO-1,3,6-TRIMETHYLURACIL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
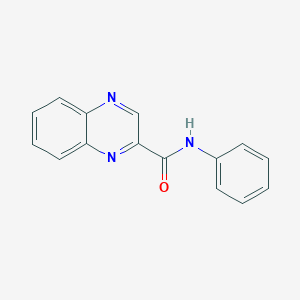
![N-[4-(dimethylamino)-2-pteridinyl]acetamide](/img/structure/B372026.png)
![Methyl 7-methoxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B372027.png)

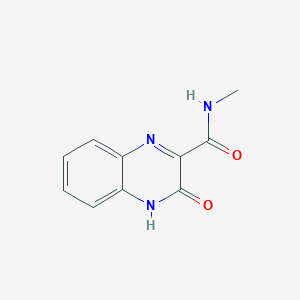
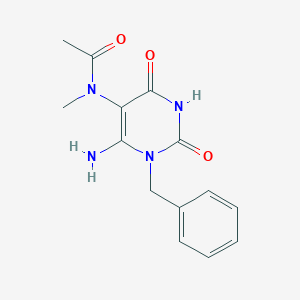
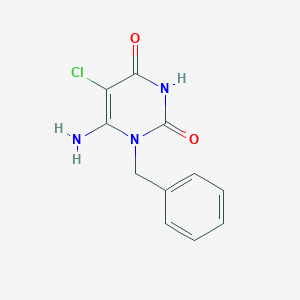
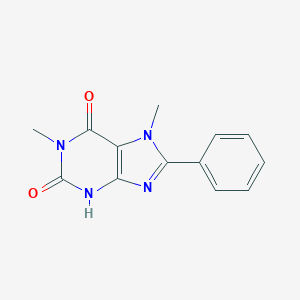
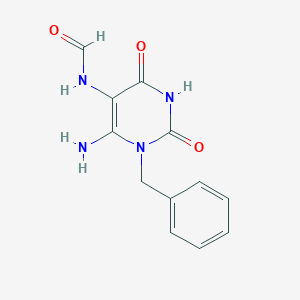

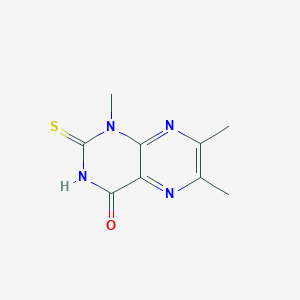
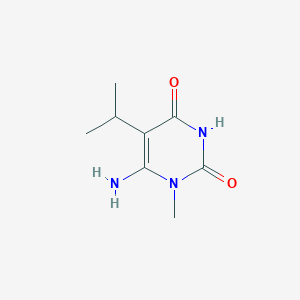
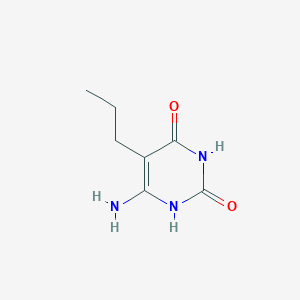
![1-[7-methyl-2-(2-methylpropanoylamino)-4-oxo-8H-pteridin-6-yl]ethyl 2-methylpropanoate](/img/structure/B372048.png)
